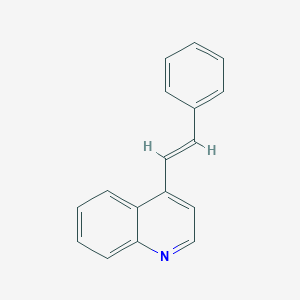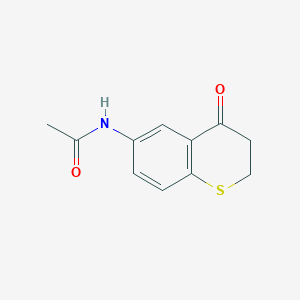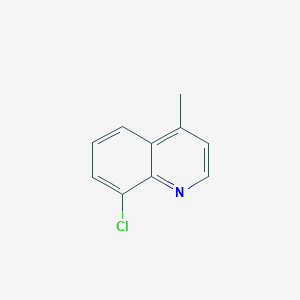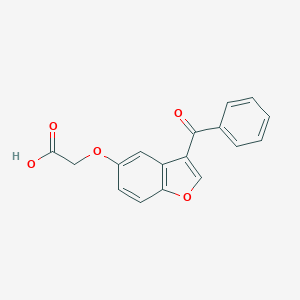
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone, also known as BBMK, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BBMK is a unique compound that has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mechanism Of Action
The mechanism of action of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is not fully understood, but it is believed to involve the generation of reactive oxygen species. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical And Physiological Effects
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cells, as well as alter the expression of genes involved in cell cycle regulation and apoptosis. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has also been found to inhibit the growth of cancer cells and induce cell death in a dose-dependent manner.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is its ability to selectively label and detect specific proteins in cells. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has limitations in terms of its stability and reactivity, and caution must be taken when handling and storing the compound.
Future Directions
There are several future directions for the use of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone in scientific research. One potential application is in the study of protein-protein interactions and the identification of novel drug targets. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone may also be useful in the development of new anti-cancer agents and the study of oxidative stress in disease states. Further research is needed to fully understand the mechanism of action of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone and its potential applications in various fields of research.
Conclusion
In conclusion, 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone is a unique compound that has shown great potential in scientific research. Its ability to selectively label and detect specific proteins, induce apoptosis in cancer cells, and alter gene expression make it a valuable tool for researchers in multiple fields. However, caution must be taken when handling and storing the compound, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone involves the reaction of benzoyl chloride with 2-hydroxybenzophenone in the presence of a base, followed by oxidation with hydrogen peroxide. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has been found to have various applications in scientific research. It has been used as a photoaffinity label for the study of protein-protein interactions, as well as a fluorescent probe for the detection of reactive oxygen species. 3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone has also been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
82039-81-4 |
|---|---|
Product Name |
3-Benzoylbenzofuran-5-yl hydroperoxymethyl ketone |
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-[(3-benzoyl-1-benzofuran-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-15-13(8-12)14(9-22-15)17(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
KBXOJEAZTMJGBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Other CAS RN |
82039-81-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



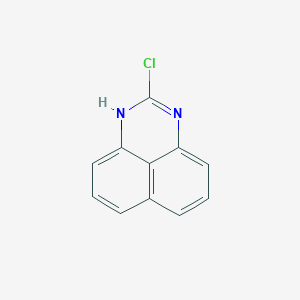
![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
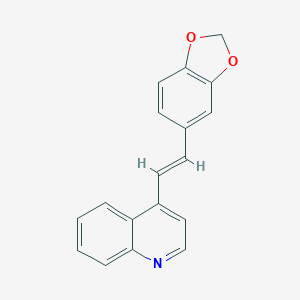
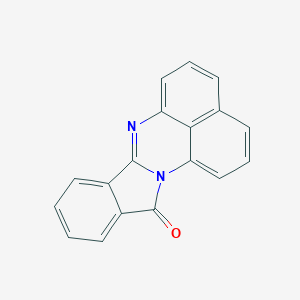
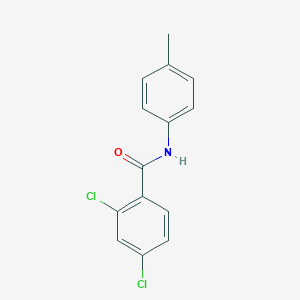
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
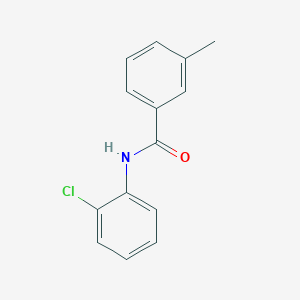
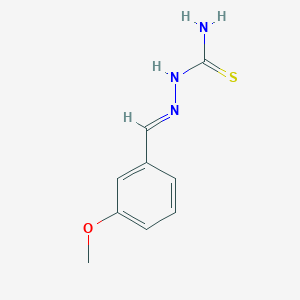
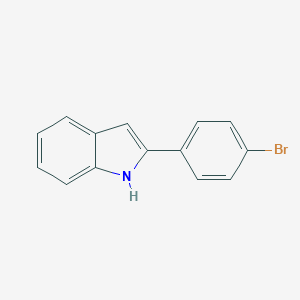
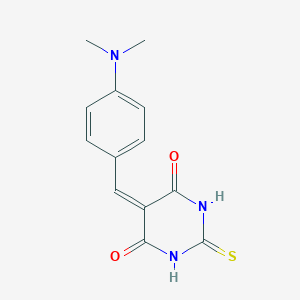
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
